molecular formula C11H14N2O B3098911 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one CAS No. 1346672-96-5

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

Cat. No.: B3098911
CAS No.: 1346672-96-5
M. Wt: 190.24 g/mol
InChI Key: BNXCMQVRHKYDAX-UHFFFAOYSA-N
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Description

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is a heterocyclic compound that features a fused ring system combining pyridine and indolizine structures

Biochemical Analysis

Biochemical Properties

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinase 8 (CDK8), a key enzyme involved in regulating transcription and cell cycle progression . The interaction between this compound and CDK8 leads to modulation of the enzyme’s activity, impacting various cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in HepG2 cells, this compound has been shown to induce apoptosis by upregulating miR-26b-5p, a microRNA that targets CDK8 . This upregulation leads to the inhibition of the NF-κB/p65 signaling pathway, resulting in reduced cell proliferation and increased apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to CDK8, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition leads to changes in gene expression, particularly the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, facilitating apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in various laboratory settings. Over time, the compound demonstrates stability and sustained activity in inducing apoptosis in HepG2 cells . Long-term studies indicate that it maintains its efficacy in inhibiting cell proliferation and promoting cell death, with minimal degradation observed under standard laboratory conditions.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it effectively inhibits tumor growth without significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK8, influencing metabolic flux and altering metabolite levels . These interactions can lead to changes in cellular energy metabolism, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation at target sites, enhancing its efficacy . The compound’s distribution is crucial for its role in modulating cellular functions and biochemical pathways.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with CDK8 and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action, ensuring its effective participation in regulating gene expression and cell cycle progression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one typically involves cyclization reactions. One common method involves the cyclization of 1-(4-bromobutyl)isoindoline, which is obtained from 1-chloro-4-(4-phenoxybutyl)phthalazine . The reaction conditions often require the use of a base and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization process to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties for various applications.

Properties

IUPAC Name

3,4,6,7,8,9-hexahydro-2H-pyrido[3,4-b]indolizin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-9-7-8-3-1-2-6-13(8)10(9)4-5-12-11/h7H,1-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXCMQVRHKYDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC3=C2CCNC3=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer and nitrogen inlet was purged with nitrogen and charged with methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt 118c (estimated 1.74 mmol, presuming quantitative yield), sodium ethoxide (354 mg, 5.22 mmol) and ethanol (20 mL). The mixture was stirred at 55° C. for 5 h. After that time, the reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate (200 mL) and water (100 mL). The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography to afford a 67% yield (220 mg) of 118d as a white solid: mp 195-197° C.; 1H NMR (500 MHz, DMSO-d6) d 6.76 (s, 1H), 5.89 (s, 1H), 3.78 (t, 2H, J=6.5 Hz), 3.35 (m, 2H), 2.66 (m, 4H), 1.87 (m, 2H), 1.72 (m, 2H); (APCI+) m/z 191.3 (M+H)
Name
methyl 3-(2-aminoethyl)-5,6,7,8-tetrahydroindolizine-2-carboxylate hydrogen chloride salt
Quantity
1.74 mmol
Type
reactant
Reaction Step One
Quantity
354 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
67%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 2
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 3
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 4
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 5
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one
Reactant of Route 6
3,4,6,7,8,9-Hexahydropyrido[3,4-b]indolizin-1(2H)-one

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